molecular formula C21H20ClNO4 B11401424 N-(2-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-(2-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11401424
M. Wt: 385.8 g/mol
InChI Key: VIYFRFPZMKEDCF-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a chromen-2-one moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route includes the condensation of 2-chlorobenzylamine with 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions to form the desired amide linkage. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency. Purification of the final product is typically done using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound has shown higher potency in certain biological assays compared to its bromine and fluorine analogs.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C21H20ClNO4/c1-13-16-8-7-15(26-2)11-19(16)27-21(25)17(13)9-10-20(24)23-12-14-5-3-4-6-18(14)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,24)

InChI Key

VIYFRFPZMKEDCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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